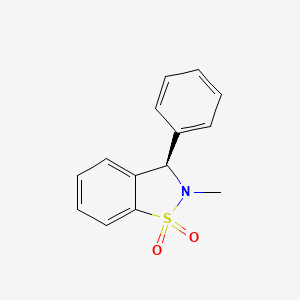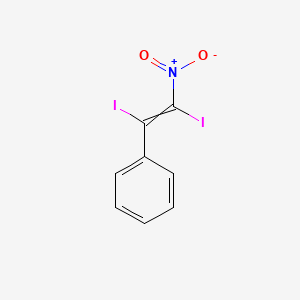
(1,2-Diiodo-2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diiodo-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5I2NO2 It consists of a benzene ring substituted with two iodine atoms and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diiodo-2-nitroethenyl)benzene typically involves the iodination of a nitroethenylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(1,2-Diiodo-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used to replace the iodine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thio-substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,2-Diiodo-2-nitroethenyl)benzene is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of nitro and iodine groups with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as radiolabeled compounds in diagnostic imaging. The presence of iodine atoms makes it suitable for use in techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (1,2-Diiodo-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,2-Dinitrobenzene: Contains two nitro groups, leading to different reactivity and applications.
1-Iodo-2-nitrobenzene: Contains only one iodine atom, resulting in different substitution patterns and reactivity.
Uniqueness
(1,2-Diiodo-2-nitroethenyl)benzene is unique due to the presence of both iodine and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
204636-26-0 |
|---|---|
Molecular Formula |
C8H5I2NO2 |
Molecular Weight |
400.94 g/mol |
IUPAC Name |
(1,2-diiodo-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5I2NO2/c9-7(8(10)11(12)13)6-4-2-1-3-5-6/h1-5H |
InChI Key |
IYTLKYIDVIKPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C([N+](=O)[O-])I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)

![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
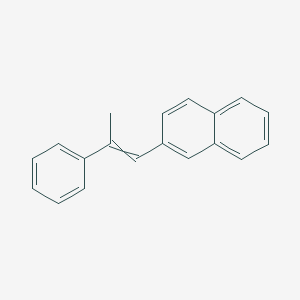
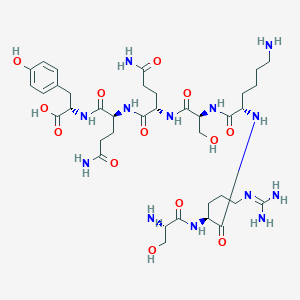
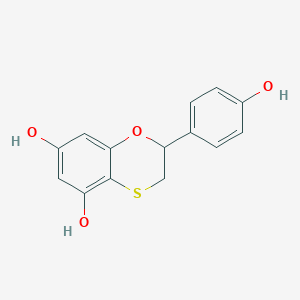
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
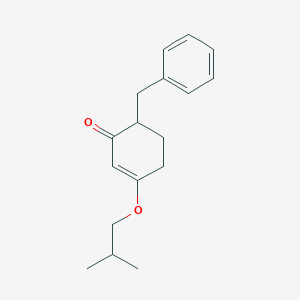
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
